molecular formula C10H12N4O2 B12787785 1H-Purine-2,6-dione, 3,7-dihydro-3-(cyclopropylmethyl)-1-methyl- CAS No. 132560-02-2

1H-Purine-2,6-dione, 3,7-dihydro-3-(cyclopropylmethyl)-1-methyl-

Cat. No.: B12787785
CAS No.: 132560-02-2
M. Wt: 220.23 g/mol
InChI Key: QJLYWEWHBDORDE-UHFFFAOYSA-N
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Description

1H-Purine-2,6-dione, 3,7-dihydro-3-(cyclopropylmethyl)-1-methyl- is a chemical compound belonging to the purine family It is characterized by its unique structure, which includes a cyclopropylmethyl group and a methyl group attached to the purine ring

Preparation Methods

The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-3-(cyclopropylmethyl)-1-methyl- typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Purine Ring: The purine ring is synthesized through a series of reactions involving the condensation of formamide and other precursors.

    Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group is introduced through a substitution reaction, where a suitable leaving group on the purine ring is replaced by the cyclopropylmethyl group.

    Methylation: The final step involves the methylation of the purine ring to introduce the methyl group at the desired position.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1H-Purine-2,6-dione, 3,7-dihydro-3-(cyclopropylmethyl)-1-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups on the purine ring are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments, often using acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Purine-2,6-dione, 3,7-dihydro-3-(cyclopropylmethyl)-1-methyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating biological pathways and its potential as a drug candidate.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-3-(cyclopropylmethyl)-1-methyl- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

1H-Purine-2,6-dione, 3,7-dihydro-3-(cyclopropylmethyl)-1-methyl- can be compared with other similar compounds in the purine family, such as:

    1H-Purine-2,6-dione, 3,7-dihydro-3-methyl-: This compound lacks the cyclopropylmethyl group, which may result in different chemical and biological properties.

    1H-Purine-2,6-dione, 7-ethyl-3,7-dihydro-1,3-dimethyl-: The presence of ethyl and additional methyl groups can lead to variations in reactivity and biological activity.

    3,7-dihydro-1,3,7-trimethyl-1H-purine-2,6-dione (Caffeine): Caffeine is a well-known stimulant with different substituents on the purine ring, leading to distinct pharmacological effects.

The uniqueness of 1H-Purine-2,6-dione, 3,7-dihydro-3-(cyclopropylmethyl)-1-methyl- lies in its specific substituents, which confer unique chemical and biological properties compared to other purine derivatives.

Properties

CAS No.

132560-02-2

Molecular Formula

C10H12N4O2

Molecular Weight

220.23 g/mol

IUPAC Name

3-(cyclopropylmethyl)-1-methyl-7H-purine-2,6-dione

InChI

InChI=1S/C10H12N4O2/c1-13-9(15)7-8(12-5-11-7)14(10(13)16)4-6-2-3-6/h5-6H,2-4H2,1H3,(H,11,12)

InChI Key

QJLYWEWHBDORDE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(N=CN2)N(C1=O)CC3CC3

Origin of Product

United States

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